molecular formula C22H26N4O3 B2615992 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione CAS No. 1008211-69-5

3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2615992
CAS No.: 1008211-69-5
M. Wt: 394.475
InChI Key: YVGJFWWFKFMIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a morpholine ring, and a pyrrolidine-2,5-dione core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)aniline with 4-(morpholin-4-yl)benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in treating depression and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit monoamine oxidase enzymes selectively and reversibly sets it apart from other similar compounds .

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24(2)17-5-3-16(4-6-17)23-20-15-21(27)26(22(20)28)19-9-7-18(8-10-19)25-11-13-29-14-12-25/h3-10,20,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGJFWWFKFMIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.